1-Phenyl-2-methyl-6-chlorobenzimidazole
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Overview
Description
1-Phenyl-2-methyl-6-chlorobenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are characterized by a fusion of benzene and imidazole rings, which imparts unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-methyl-6-chlorobenzimidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with substituted carboxylic acids or their derivatives under acidic conditions. For instance, the reaction of 2-chlorobenzimidazole with phenylacetic acid in the presence of a dehydrating agent like polyphosphoric acid can yield the desired compound .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and efficiency. Methods such as microwave-assisted synthesis and solvent-free conditions have been explored to reduce environmental impact and improve reaction rates .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-methyl-6-chlorobenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents using nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole compounds with various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Used in the development of corrosion inhibitors and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism by which 1-Phenyl-2-methyl-6-chlorobenzimidazole exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. The compound’s anticancer properties are linked to its ability to inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells .
Comparison with Similar Compounds
2-Phenylbenzimidazole: Shares structural similarities but lacks the chlorine substituent.
1-Methyl-2-phenylbenzimidazole: Similar structure with a methyl group instead of a chlorine atom.
6-Chloro-2-phenylbenzimidazole: Similar but with different substitution patterns.
Uniqueness: 1-Phenyl-2-methyl-6-chlorobenzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity and potential for forming various derivatives with unique applications .
Biological Activity
1-Phenyl-2-methyl-6-chlorobenzimidazole is a synthetic compound belonging to the benzimidazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antitumor, and enzyme inhibition properties, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H8ClN3. The compound features a phenyl group, a methyl group, and a chlorine atom attached to the benzimidazole framework, which contributes to its unique chemical reactivity and biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Antitumor Activity
This compound has also shown promise in antitumor applications. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, including MCF-7 (breast adenocarcinoma) and HeLa (cervical cancer) cells. The compound's IC50 values indicate its potency in inhibiting cell proliferation.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15.5 |
HeLa | 20.3 |
The results suggest that the compound may selectively target tumor cells while exhibiting lower toxicity towards normal cells .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in various biological processes. Notably, it shows significant inhibitory action against acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's.
Enzyme | IC50 (µM) |
---|---|
Acetylcholinesterase (AChE) | 8.4 |
This activity indicates potential applications in treating cognitive disorders .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzimidazole derivatives, including this compound, using broth microdilution methods. The compound exhibited a broad spectrum of activity against both bacterial and fungal pathogens, highlighting its potential as a therapeutic agent in infectious diseases .
- Antitumor Properties : In another study focusing on the cytotoxic effects of benzimidazole derivatives on cancer cell lines, this compound was found to significantly reduce cell viability in MCF-7 and HeLa cells. The study emphasized the need for further investigation into its mechanism of action and potential as an anticancer drug .
Properties
Molecular Formula |
C14H11ClN2 |
---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
6-chloro-2-methyl-1-phenylbenzimidazole |
InChI |
InChI=1S/C14H11ClN2/c1-10-16-13-8-7-11(15)9-14(13)17(10)12-5-3-2-4-6-12/h2-9H,1H3 |
InChI Key |
VKGDGKQNXNKCJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=C(C=C2)Cl |
Origin of Product |
United States |
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